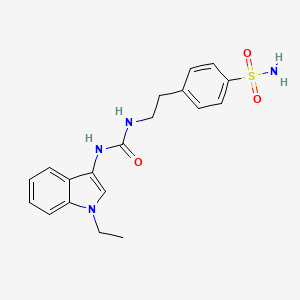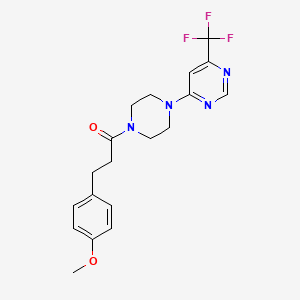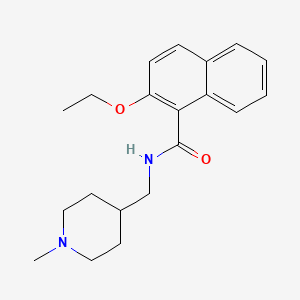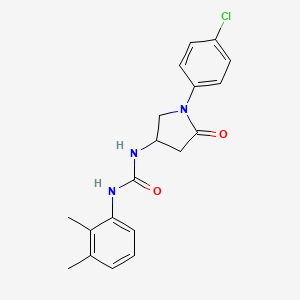![molecular formula C19H11ClF6N4O B2741569 N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 477869-97-9](/img/structure/B2741569.png)
N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a pyridine ring attached to it. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Pyridines are a class of compounds that consist of a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and pyridine rings, as well as the trifluoromethyl groups. The presence of nitrogen in the pyridine ring and the amide group would likely result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the trifluoromethyl groups would likely make it highly electronegative and polar. The benzamide and pyridine rings could potentially make the compound aromatic .Aplicaciones Científicas De Investigación
KCNQ2/Q3 Potassium Channel Openers
N-pyridyl benzamide derivatives, including compounds closely related to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, have been identified as KCNQ2/Q3 potassium channel openers. These compounds exhibit activity in animal models of epilepsy and pain. The structure-activity relationships of these compounds indicate their potential in treating neurological disorders, although some toxicities have prevented further development of specific derivatives (Amato et al., 2011).
Aggregation Enhanced Emission and Multi-stimuli-responsive Properties
Pyridyl substituted benzamides have been studied for their luminescent properties in various solvents and solid states. These compounds form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Their AEE behavior depends on the polarity of the solvents, and they show mechanochromic properties and display multi-stimuli response. Such properties are significant for the development of new materials with potential applications in sensing and imaging (Srivastava et al., 2017).
Nonaqueous Capillary Electrophoresis of Related Substances
The separation of imatinib mesylate and related substances, including compounds structurally similar to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, has been achieved using nonaqueous capillary electrophoresis. This method demonstrates the importance of such benzamide derivatives in the quality control of pharmaceutical compounds, indicating their significance in analytical chemistry (Ye et al., 2012).
Fluazinam: Structural Analysis
The crystal structure of fluazinam, which includes the core structure similar to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, has been analyzed. The study provides insights into the molecular interactions and stability of such compounds, potentially useful in the design of new fungicides and related agricultural chemicals (Jeon et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF6N4O/c20-13-8-12(19(24,25)26)9-27-16(13)29-14-5-2-6-15(28-14)30-17(31)10-3-1-4-11(7-10)18(21,22)23/h1-9H,(H2,27,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTAGZZLZZNUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2741490.png)



![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)
![Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2741501.png)



![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)